cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid
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Overview
Description
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is a cyclobutanecarboxylic acid derivative, characterized by the presence of a benzyloxy group and a hydroxy group on the cyclobutane ring
Preparation Methods
The synthesis of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and benzyl alcohol.
Reaction Conditions: The key steps involve the formation of the cyclobutane ring, followed by the introduction of the benzyloxy and hydroxy groups. This can be achieved through a series of reactions including cyclization, oxidation, and substitution reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and hydroxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate specific biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
cis-3-Benzyloxy-1-hydroxy-cyclopentanecarboxylic acid: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.
trans-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid: The trans isomer has the benzyloxy and hydroxy groups on opposite sides of the cyclobutane ring, leading to different stereochemical properties and reactivity.
3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid: This compound lacks the cis configuration, which can affect its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
1-hydroxy-3-phenylmethoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)12(15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJNLUPNXGOKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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